Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that features an imidazole ring, a benzimidazole core, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace in modern organic synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, TBHP, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole and benzimidazole derivatives.
Scientific Research Applications
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole and benzimidazole rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate is unique due to its combination of an imidazole ring, a benzimidazole core, and a methyl ester functional group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13ClN4O2S |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H13ClN4O2S/c1-21-13(20)9-6-11-12(7-10(9)15)18-14(17-11)22-5-4-19-3-2-16-8-19/h2-3,6-8H,4-5H2,1H3,(H,17,18) |
InChI Key |
QZZLFFJCJIBNNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Cl)NC(=N2)SCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.